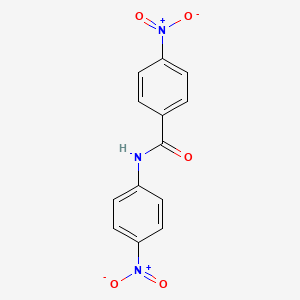

4,4'-Dinitrobenzanilide

Cat. No. B1617148

Key on ui cas rn:

6333-15-9

M. Wt: 287.23 g/mol

InChI Key: NOMOTPVSNBNBSG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05391651

Procedure details

4--Nitrobenzoyl chloride (111.34 grams, 0.60 mole), triethylamine (72.86 grams, 0.72 mole), 4--(N,N'-dimethylamino) pyridine (1.94 grams, 1.0 % wt. of the 4-nitrobenzoyl chloride and 4-nitroaniline used) and tetrahydrofuran (250 milliliters) are added to a reactor and stirred under a nitrogen atmosphere with cooling to provide a 5° C. solution. Dropwise addition of a solution of 4-nitroaniline (82.88 grams, 0.60 mole) in tetrahydrofuran (400 milliliters) commenced and is completed over the next 30 minutes while maintaining a reaction temperature of 5° C. to 8° C. After completion of addition of the 4-nitroaniline and tetrahydrofuran solution the reaction temperature is allowed to increase to room temperature (24° C.) over a 106 minute period. After the reaction is held at room temperature for two hours, the reactor contents are added to deionized water (1.5 gallons). The resultant precipitated product is recovered by filtration then washed with deionized water (500 milliliters). The wet filter cake is added to acetone (500 milliliters) and heated to boiling with stirring. The acetone suspension is held at 2° C. overnight followed by filtration to recover the crystalline precipitate. The recovered filter cake is dried in a vacuum oven at 110° C. and 5 mm Hg to a constant weight of 84.7 grams. The product is light yellow in color with a brilliant appearance. Additional solids precipitated from the acetone mother liquor from the initial filtration upon concentration by rotary evaporation, but no attempt is made to recover and process this material. Fourier transform infrared spectrophotometric analysis of a nujol mull of the product on a sodium chloride plate confirms the product structure (1538 and 1336 cm-1 absorbances observed for the conjugated nitro group, secondary amide N-H stretching (solid state) absorbance observed at 3368 cm-1, and secondary amide carbonyl stretching (solid state) absorbance observed at 1686 cm-1). Proton nuclear magnetic resonance spectroscopy further confirms the product structure.

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(CC)CC)C.[N+:20]([C:23]1[CH:29]=[CH:28][C:26]([NH2:27])=[CH:25][CH:24]=1)([O-:22])=[O:21].O>CN(C1C=CN=CC=1)C.O1CCCC1>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH:27][C:26]2[CH:28]=[CH:29][C:23]([N+:20]([O-:22])=[O:21])=[CH:24][CH:25]=2)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

111.34 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

72.86 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(N)C=C1

|

Step Six

|

Name

|

|

|

Quantity

|

82.88 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C1=CC=NC=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

|

Setpoint

|

24 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under a nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added to a reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a 5° C. solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is completed over the next 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining a reaction temperature of 5° C. to 8° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant precipitated product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is recovered by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

then washed with deionized water (500 milliliters)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The wet filter cake is added to acetone (500 milliliters)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The acetone suspension is held at 2° C. overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

followed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover the crystalline precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The recovered filter cake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is dried in a vacuum oven at 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Additional solids precipitated from the acetone mother liquor from the initial

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

upon concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |